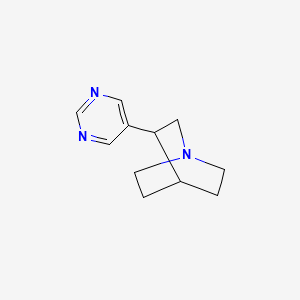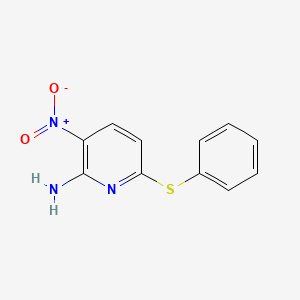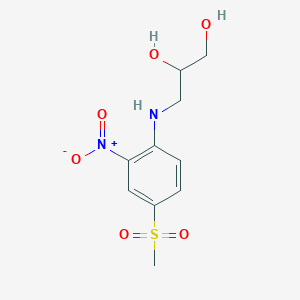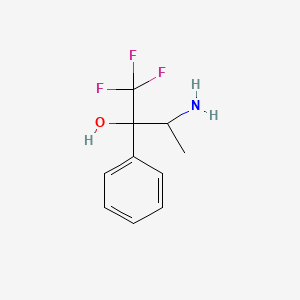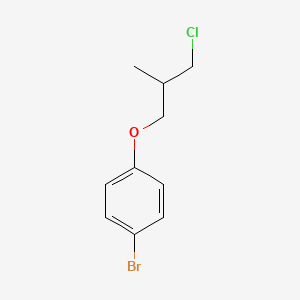
(S)-Methyl2-amino-3-(pyridin-3-yl)propanoatehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (S)-2-amino-3-(3-pyridyl)propionate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a pyridine ring, an amino group, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl2-amino-3-(pyridin-3-yl)propanoatehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-2-amino-3-(3-pyridyl)propionic acid.
Esterification: The carboxylic acid group of (S)-2-amino-3-(3-pyridyl)propionic acid is esterified using methanol and a suitable acid catalyst, such as sulfuric acid, to form methyl (S)-2-amino-3-(3-pyridyl)propionate.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method offers advantages such as improved reaction control, higher yields, and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (S)-2-amino-3-(3-pyridyl)propionate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted amino esters.
Applications De Recherche Scientifique
Methyl (S)-2-amino-3-(3-pyridyl)propionate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving amino acid transport and metabolism.
Industry: The compound can be used in the production of agrochemicals and other fine chemicals.
Mécanisme D'action
The mechanism of action of (S)-Methyl2-amino-3-(pyridin-3-yl)propanoatehydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (S)-2-amino-3-(2-pyridyl)propionate hydrochloride
- Methyl (S)-2-amino-3-(4-pyridyl)propionate hydrochloride
- Ethyl (S)-2-amino-3-(3-pyridyl)propionate hydrochloride
Uniqueness
Methyl (S)-2-amino-3-(3-pyridyl)propionate hydrochloride is unique due to the position of the pyridine ring, which can influence its reactivity and interaction with biological targets. The specific arrangement of functional groups in this compound can lead to distinct pharmacological and chemical properties compared to its analogs.
Propriétés
Formule moléculaire |
C9H13ClN2O2 |
|---|---|
Poids moléculaire |
216.66 g/mol |
Nom IUPAC |
methyl (2S)-2-amino-3-pyridin-3-ylpropanoate;hydrochloride |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-13-9(12)8(10)5-7-3-2-4-11-6-7;/h2-4,6,8H,5,10H2,1H3;1H/t8-;/m0./s1 |
Clé InChI |
IZRJIIVISCIDHV-QRPNPIFTSA-N |
SMILES isomérique |
COC(=O)[C@H](CC1=CN=CC=C1)N.Cl |
SMILES canonique |
COC(=O)C(CC1=CN=CC=C1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




